Carbenicillin

Description

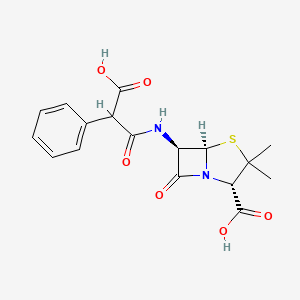

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/t9?,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPNZSSZRUTDAP-UWFZAAFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4800-94-6 (di-hydrochloride salt) | |

| Record name | Carbenicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048464 | |

| Record name | Carbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbenicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE TO OFF-WHITE, CRYSTALLINE POWDER; BITTER TASTE; HYGROSCOPIC; ODORLESS; PKA1: 2.76; PKA2: 3.5; SPECIFIC OPTICAL ROTATION: +175 TO +185 DEG; 1 G SOL IN 1.2 ML WATER, 25 ML ALCOHOL; SOL IN METHANOL, DIL ALKALI, DIL ACID; INSOL IN ACETONE, CHLOROFORM, ETHER /DISODIUM/, 3.90e-01 g/L | |

| Record name | Carbenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBENICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbenicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4697-36-3 | |

| Record name | Carbenicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbenicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbenicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42ZU72N5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBENICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbenicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Carbenicillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.[1] It exhibits bactericidal activity primarily against Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species, by interfering with the synthesis of the bacterial cell wall.[2][3] This document provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The fundamental mechanism of action of this compound involves the inhibition of the final step in peptidoglycan synthesis, an essential component of the bacterial cell wall that provides structural integrity.[1] This inhibition is achieved through the covalent binding of this compound to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[4]

The β-lactam ring of this compound mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate.[4] This structural similarity allows this compound to bind to the active site of PBPs. The strained β-lactam ring then acylates a serine residue within the PBP active site, forming a stable, covalent penicilloyl-enzyme complex.[4] This irreversible inactivation of PBPs prevents the formation of peptide cross-links, leading to a weakened cell wall. In a hypotonic environment, this structural failure results in cell lysis and bacterial death.[4]

Signaling Pathway of this compound's Action

Quantitative Data

Antimicrobial Activity

The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Organism | MIC Range (µg/mL) |

| Escherichia coli | 1.56 - 64[1] |

| Proteus mirabilis | 1.56 - 3.13[1] |

| Pseudomonas aeruginosa | 3.13 - >1024[1] |

Pharmacokinetic Properties

The following table summarizes key pharmacokinetic parameters of this compound in adults with normal renal function.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 30 - 40% | [1] |

| Protein Binding | 30 - 60% | [1] |

| Metabolism | Minimal | [1] |

| Elimination Half-life | ~1 hour | [1][5] |

| Excretion | Primarily Renal | [1] |

| Peak Plasma Concentration (1g IM) | 15-20 µg/mL | [2] |

| Peak Plasma Concentration (1g/hr IV) | ~150 µg/mL | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of this compound's MIC against a bacterial strain.

Materials:

-

This compound powder

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration significantly higher than the expected MIC.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[6]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[6]

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the ability of this compound to compete with a labeled penicillin for binding to PBPs.

Materials:

-

Bacterial membrane preparation containing PBPs

-

This compound

-

Radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL)[8]

-

SDS-PAGE reagents and equipment

-

Fluorography or fluorescence imaging system

Methodology:

-

Membrane Preparation: Isolate bacterial membranes containing PBPs from a culture grown to mid-log phase.

-

Competition Reaction: Incubate the membrane preparation with varying concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 37°C) to allow for binding to PBPs.

-

Labeling: Add a fixed, saturating concentration of labeled penicillin to the mixture and incubate for a further period (e.g., 10 minutes at 37°C). The labeled penicillin will bind to any PBPs not already occupied by this compound.

-

Termination of Reaction: Stop the reaction by adding a sample buffer containing SDS and boiling the samples.

-

SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Detection: Visualize the labeled PBPs by fluorography (for radiolabeled penicillin) or fluorescence scanning (for fluorescently labeled penicillin). A decrease in the signal from the labeled penicillin in the presence of this compound indicates competition for PBP binding.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the inhibitory effect of this compound on the synthesis of peptidoglycan from its precursors.

Materials:

-

Bacterial membrane preparation (source of peptidoglycan synthesis enzymes)

-

Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide or UDP-N-acetyl-[¹⁴C]glucosamine)[9]

-

Unlabeled peptidoglycan precursors (UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide)

-

This compound

-

Reaction buffer

-

Method for separating synthesized peptidoglycan from precursors (e.g., precipitation with trichloroacetic acid followed by filtration, or paper chromatography)

-

Scintillation counter

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the bacterial membrane preparation, both labeled and unlabeled peptidoglycan precursors, and a suitable buffer.

-

Inhibition: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction without any inhibitor.

-

Initiation and Incubation: Initiate the synthesis reaction (e.g., by adding ATP if required) and incubate at 37°C for a specific time to allow for peptidoglycan synthesis.

-

Termination: Stop the reaction (e.g., by boiling or adding acid).

-

Separation: Separate the newly synthesized, radiolabeled peptidoglycan polymer from the unincorporated, radiolabeled precursors.

-

Quantification: Quantify the amount of radioactivity incorporated into the peptidoglycan using a scintillation counter. A reduction in radioactivity in the presence of this compound indicates inhibition of peptidoglycan synthesis.[9]

Conclusion

This compound's mechanism of action is a well-defined process involving the targeted inhibition of bacterial cell wall synthesis through the irreversible acylation of penicillin-binding proteins. This guide provides a comprehensive technical overview of this mechanism, supported by quantitative data on its antimicrobial activity and pharmacokinetic profile. The detailed experimental protocols serve as a foundation for researchers investigating the efficacy and properties of this and other β-lactam antibiotics. The visual representations of the signaling pathway and experimental workflows offer a clear and concise summary of the complex processes involved.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vitro Action of this compound Against Bacteria Isolated from Clinical Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in neonates of normal and low birth weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. cmdr.ubc.ca [cmdr.ubc.ca]

- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Carbenicillin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antimicrobial spectrum of carbenicillin, a semisynthetic carboxypenicillin, with a specific focus on its activity against gram-negative bacteria. This compound is notable for its bactericidal action, which it achieves by inhibiting the synthesis of the bacterial cell wall.[1][2] While it possesses a broad spectrum of activity, its most critical application has been in treating infections caused by Pseudomonas aeruginosa and various Proteus species.[3][4]

Mechanism of Action

This compound, like other β-lactam antibiotics, targets the final stage of peptidoglycan synthesis, an essential component of the bacterial cell wall. The structural integrity of the cell wall is crucial for bacteria to withstand osmotic pressure and maintain their shape.

The process involves the following key steps:

-

Penetration of the Outer Membrane: In gram-negative bacteria, this compound must first traverse the outer membrane to reach its target in the periplasmic space. It is able to do this by passing through porin channels.[5]

-

Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasm, this compound covalently binds to the active site of Penicillin-Binding Proteins (PBPs).[5][6]

-

Inhibition of Transpeptidation: PBPs are bacterial enzymes responsible for the final transpeptidation step in peptidoglycan synthesis, which involves cross-linking the peptide chains of adjacent glycan strands.[3] By acylating the transpeptidase domain, this compound inactivates the enzyme.[3]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall.[5] This disruption, combined with the activity of bacterial autolytic enzymes (autolysins), leads to cell lysis and bacterial death.[3][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 6. What is this compound Disodium used for? [synapse.patsnap.com]

- 7. This compound | PPTX [slideshare.net]

Navigating Carbenicillin Resistance in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing Carbenicillin resistance in Escherichia coli. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biochemical and genetic underpinnings of this significant clinical challenge. This guide delves into the primary modes of resistance: enzymatic degradation, modification of drug influx and efflux, and alterations of the drug target.

Introduction to this compound and its Mode of Action

This compound is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.[1] Like other β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. Specifically, this compound acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death, particularly in actively dividing cells. However, the clinical efficacy of this compound has been significantly compromised by the evolution of sophisticated resistance mechanisms in E. coli.

Core Mechanisms of this compound Resistance in E. coli

E. coli employs a multi-pronged approach to evade the antimicrobial effects of this compound. These strategies can be broadly categorized into three primary mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes is the most prevalent mechanism of resistance to penicillins.[2] These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive before it can reach its PBP targets.[2]

-

Altered Permeability and Efflux: E. coli can limit the intracellular concentration of this compound by either reducing its influx or actively pumping it out of the cell.[3] Reduced influx is often a consequence of mutations in the genes encoding outer membrane porins, such as OmpF, which serve as channels for the entry of hydrophilic antibiotics.[4][5] Concurrently, the overexpression of multidrug efflux pumps, most notably the AcrAB-TolC system, actively expels this compound from the periplasm, preventing it from reaching inhibitory concentrations.[6][7]

-

Target Modification: Although less common for this compound resistance compared to other β-lactams, alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of the antibiotic.[8] These modifications, arising from mutations in the PBP-encoding genes, can lead to a state where the antibiotic is no longer able to effectively inhibit cell wall synthesis.[9]

The interplay of these mechanisms can lead to high levels of this compound resistance, posing a significant therapeutic challenge.

Quantitative Analysis of this compound Resistance

The level of resistance to this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize quantitative data on this compound resistance conferred by different mechanisms.

Table 1: this compound MICs in E. coli Strains with Different Resistance Mechanisms

| E. coli Strain | Relevant Genotype/Phenotype | This compound MIC (µg/mL) | Fold Change in MIC | Reference |

| MG1655 (Wild-Type) | No known resistance plasmid | ~10 | - | [10] |

| MG1655 with pBluescript II | bla (β-lactamase) gene present | >2000 | >200 | [10] |

| K-12 and B/r mutants | Diminished levels of OmpF porin | Increased resistance (specific values vary) | Not specified | [11] |

| Strain with overexpressed AcrAB-TolC | Increased efflux pump activity | 2 to 10-fold increase compared to wild-type | 2-10 | [12] |

Table 2: Kinetic Parameters of β-Lactamases against Penicillins

| β-Lactamase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| TEM-1 | Benzylpenicillin | - | - | 107 - 108 | [13] |

| Class C (AmpC) | Benzylpenicillin | Low | 14-75 | 10 x 106 - 75 x 106 | [14] |

| Class C (AmpC) | This compound | Very Small | 1 x 10-3 - 0.1 | - | [14] |

Note: Specific kinetic parameters for this compound hydrolysis by many β-lactamases are not always readily available in the literature. The data for benzylpenicillin, a related penicillin, is provided for comparative purposes. The low kcat for this compound by AmpC enzymes indicates it is a very poor substrate.

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound resistance in E. coli.

Signaling and Resistance Pathways

References

- 1. Overexpression of Outer Membrane Porins in E. coli Using pBluescript-Derived Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SDS-PAGE Analysis of the Outer Membrane Proteins of Uropathogenic Escherichia coli Isolated from Patients in Different Wards of Nemazee Hospital, Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. microbenotes.com [microbenotes.com]

- 5. β-Lactamase activity assay [bio-protocol.org]

- 6. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 7. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mutants of Escherichia coli That Are Resistant to Certain Beta-Lactam Compounds Lack the ompF Porin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]

- 14. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbenicillin Hydrolysis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis and degradation pathways of carbenicillin. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, stability studies, and antimicrobial research. This document details the mechanisms of degradation, influencing factors, and the resulting degradation products. Furthermore, it furnishes detailed experimental protocols for the analysis of this compound and its degradants, alongside quantitative data and visual representations of the core pathways.

Introduction to this compound and its Stability

This compound is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by interfering with the final transpeptidation step of peptidoglycan synthesis.[2] However, the therapeutic efficacy of this compound is compromised by its susceptibility to degradation, primarily through the hydrolysis of the β-lactam ring. This process can be catalyzed by acidic or basic conditions, as well as by bacterial enzymes known as β-lactamases.[1][3] Understanding the kinetics and mechanisms of these degradation pathways is crucial for optimizing formulation, storage, and clinical use. This compound is known to be more stable at lower pH and more resistant to degradation by β-lactamases compared to ampicillin.[1]

Chemical Hydrolysis of this compound

The primary non-enzymatic degradation pathway for this compound in aqueous solutions is the hydrolysis of the four-membered β-lactam ring. This reaction leads to the formation of the inactive penicilloic acid derivative, specifically carbenicilloic acid.[2][3] The rate of this hydrolysis is significantly influenced by pH and temperature.[4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the β-lactam ring is thought to be initiated by the protonation of the nitrogen atom within the ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2]

Base-Catalyzed Hydrolysis

In alkaline solutions, the β-lactam ring is opened via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring.[2] This mechanism is generally faster than acid-catalyzed hydrolysis. In an alkaline medium, the inactivation rate of this compound is similar to that of its ester prodrug, carfecillin, because the ester bond in carfecillin is rapidly hydrolyzed to form this compound.[5]

Degradation Products of Chemical Hydrolysis

The principal degradation product of both acid- and base-catalyzed hydrolysis of this compound is carbenicilloic acid . Further degradation of carbenicilloic acid can occur, leading to the formation of other smaller molecules, though carbenicilloic acid is the primary inactive product.

Enzymatic Hydrolysis by β-Lactamases

The most significant mechanism of bacterial resistance to this compound is the enzymatic hydrolysis of the β-lactam ring by β-lactamases.[3] These enzymes act as hydrolases, effectively inactivating the antibiotic. This compound is a known substrate for various classes of β-lactamases, including class C β-lactamases.[6][7]

Mechanism of Action

β-Lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), thus negating its antibacterial effect.

Kinetic Parameters

The efficiency of β-lactamase-mediated hydrolysis can be quantified by the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and kcat (turnover number). For class C β-lactamases, this compound is considered a very poor substrate, exhibiting low kcat values, suggesting that the deacylation step is rate-limiting.[6][7]

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on environmental conditions. The following tables summarize available quantitative data on its degradation.

Table 1: Qualitative Stability of this compound in Aqueous Solution

| Condition | Observation | Reference |

| Pure Water (Room Temperature) | Completely hydrolyzed after seven days. | [2][3] |

Table 2: Kinetic Parameters for this compound with Class C β-Lactamases

| Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Enterobacter cloacae P99 | 0.004 | Not Determined | Not Determined | [6][7] |

| Citrobacter freundii | 0.004 | Not Determined | Not Determined | [6][7] |

| Escherichia coli K12 | 0.001 | Not Determined | Not Determined | [6][7] |

| Pseudomonas aeruginosa | 0.0016 | 40 | 40 | [1][6][7] |

| Serratia marcescens | 0.1 | 5 | 20,000 | [1][6][7] |

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways of this compound and a general workflow for studying its stability.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. accesson.kr [accesson.kr]

- 4. pharmasm.com [pharmasm.com]

- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 6. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Carbenicillin Versus Other Beta-Lactam Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides an in-depth comparative analysis of the biological activity of carbenicillin, a member of the carboxypenicillin subgroup, against other notable beta-lactam antibiotics. It details the fundamental mechanism of action shared by beta-lactams, the prevalent pathways of bacterial resistance, and a quantitative comparison of their antimicrobial potency. Methodologies for key in vitro susceptibility tests are also provided to offer a comprehensive resource for laboratory and research professionals.

Introduction to this compound and Beta-Lactam Antibiotics

Beta-lactam antibiotics represent one of the most significant classes of antimicrobial agents, characterized by the presence of a beta-lactam ring in their molecular structure.[1] This class includes penicillins, cephalosporins, carbapenems, and monobactams.[1] this compound, a semi-synthetic antibiotic, belongs to the carboxypenicillin subgroup of penicillins.[2][3] Discovered by scientists at Beecham, it was one of the first penicillins to exhibit significant activity against Pseudomonas aeruginosa and other Gram-negative bacteria.[2][4] While it provides substantial in vitro activity against a variety of Gram-negative and some Gram-positive microorganisms, its most critical contribution is its antipseudomonal and antiproteal activity.[5][6] This guide explores the biological activity of this compound in the context of other beta-lactams, focusing on its mechanism, spectrum, comparative potency, and the experimental methods used for its evaluation.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal action of this compound and other beta-lactam antibiotics is achieved by interfering with the final stage of bacterial cell wall synthesis.[5][6] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[4][7]

-

Binding to PBPs: Beta-lactams bind to and acylate the active site of PBPs.[5][7]

-

Inhibition of Transpeptidation: This binding inactivates the enzyme, preventing the crucial final transpeptidation step of peptidoglycan synthesis.[5] This step is responsible for cross-linking the peptide chains of the peptidoglycan strands, which gives the cell wall its structural integrity.[5][7]

-

Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. In actively dividing bacteria, this leads to a loss of structural integrity, resulting in cell lysis and death.[7]

This compound is particularly effective against Gram-negative bacteria due to its ability to penetrate the outer membrane, a feature that makes many other antibiotics less effective.[4]

Caption: Mechanism of beta-lactam antibiotic action.

Mechanisms of Bacterial Resistance

The clinical utility of this compound and other beta-lactams is consistently challenged by the evolution of bacterial resistance. The primary mechanisms include enzymatic degradation, target site modification, and reduced drug accumulation.[7]

-

Enzymatic Degradation: The most common mechanism is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[7] Carboxypenicillins are susceptible to degradation by many beta-lactamases.[2][3]

-

Target Site Modification: Alterations or mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics.[7] This prevents the antibiotic from effectively inhibiting cell wall synthesis.

-

Reduced Drug Accumulation: Some bacteria utilize efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell.[7] This prevents the drug from reaching a sufficient intracellular concentration to inhibit its PBP targets. Changes in outer membrane porin channels can also restrict antibiotic entry.

Caption: Key mechanisms of bacterial resistance to beta-lactams.

Comparative Biological Activity

Spectrum of Activity

This compound is a broad-spectrum antibiotic, but its key advantage over earlier penicillins like ampicillin is its expanded coverage against Gram-negative pathogens.[7]

-

Gram-Negative Activity: this compound is notably active against Pseudomonas aeruginosa, Escherichia coli, Proteus species, Morganella morganii, Providencia rettgeri, and Enterobacter species.[2][5]

-

Gram-Positive Activity: Its activity against Gram-positive organisms is limited.[2][3] For non-enterococci Gram-positive isolates, penicillin G and ampicillin are generally more active than this compound.[8]

-

Comparison with other Penicillins:

-

Ticarcillin: Similar to this compound, ticarcillin is a carboxypenicillin. It generally shows slightly better activity against P. aeruginosa.

-

Piperacillin: As a ureidopenicillin, piperacillin has a broader spectrum than this compound, with significantly greater activity against P. aeruginosa and other Gram-negative bacilli, including Klebsiella pneumoniae.[9]

-

Ampicillin: While effective against many Gram-positive and some Gram-negative bacteria, ampicillin lacks the potent anti-pseudomonal activity of this compound.[2]

-

Quantitative Potency (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key quantitative measure of an antibiotic's potency. The tables below summarize comparative MIC data for this compound and other beta-lactams against medically important bacteria.

Table 1: Comparative MICs Against Pseudomonas aeruginosa

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |

|---|---|---|---|

| This compound | 128 | >128 | 107.6 |

| Ticarcillin | 64 | 128 | 58.0 |

| Piperacillin | 8 | 32 | 11.2 |

Data sourced from a study comparing the in vitro activity of piperacillin, ticarcillin, and this compound.

Table 2: Comparative Activity Against Enterobacteriaceae and P. aeruginosa

| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| E. coli (100) | This compound | 2 - >256 | 8 | 256 |

| Piperacillin | 0.5 - 128 | 2 | 16 | |

| Klebsiella sp. (100) | This compound | 8 - >256 | 128 | >256 |

| Piperacillin | 2 - >256 | 8 | 64 | |

| Enterobacter sp. (100) | This compound | 2 - >256 | 32 | >256 |

| Piperacillin | 0.5 - >256 | 2 | 64 | |

| P. aeruginosa (100) | This compound | 16 - >256 | 128 | >256 |

| Piperacillin | 0.5 - 128 | 4 | 32 |

Data adapted from a comparative study of piperacillin and this compound against 10,838 clinical isolates.[10]

As the data indicates, piperacillin is significantly more potent than this compound against P. aeruginosa and many Enterobacteriaceae, often being 8- to 16-fold more active.[9][10]

Experimental Protocols for Activity Assessment

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to antibiotics. The broth microdilution method is a gold standard for determining the MIC.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the MIC by testing a range of antibiotic concentrations in a liquid medium.

Methodology:

-

Preparation of Antibiotic Solutions:

-

Preparation of Bacterial Inoculum:

-

Isolate bacterial colonies from an 18-24 hour agar plate.

-

Suspend the colonies in broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[10]

-

-

Inoculation and Incubation:

-

Dispense the prepared antibiotic dilutions into the wells of a 96-well microtiter plate (e.g., 100 µL per well).[10]

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.[10][11]

-

-

Interpretation of Results:

Caption: Experimental workflow for MIC determination.

Conclusion

This compound remains a significant antibiotic, particularly for its historical role in establishing anti-pseudomonal therapy. Its mechanism of action, centered on the inhibition of PBP-mediated cell wall synthesis, is characteristic of the beta-lactam class. However, when compared to later-generation penicillins like ticarcillin and especially piperacillin, this compound exhibits lower in vitro potency against key Gram-negative pathogens, including P. aeruginosa. The pervasive threat of beta-lactamase-mediated resistance further challenges its efficacy. For research applications, this compound can be a preferred selection agent over ampicillin due to its greater stability and tendency to produce fewer satellite colonies.[2] This technical guide provides the foundational data and methodologies necessary for researchers to make informed decisions regarding the use and evaluation of this compound in the context of other beta-lactam antibiotics.

References

- 1. goldbio.com [goldbio.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. card.mcmaster.ca [card.mcmaster.ca]

- 4. What is this compound Disodium used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 8. Comparative activity of mezlocillin, penicillin, ampicillin, this compound, and ticarcillin against gram-positive bacteria and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperacillin (T-1220), a new semisynthetic penicillin: in vitro antimicrobial activity comparison with this compound, ticarcillin, ampicillin, cephalothin, cefamandole and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ccjm.org [ccjm.org]

- 11. m.youtube.com [m.youtube.com]

Carbenicillin: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Carbenicillin, a broad-spectrum β-lactam antibiotic, is a staple in molecular biology and microbiology laboratories, primarily for its role in selecting for resistant bacteria. While an invaluable tool, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and prevent environmental contamination. This technical guide provides an in-depth overview of the safety and handling precautions for this compound in a laboratory setting.

Hazard Identification and Classification

This compound disodium salt is classified as a hazardous substance. The primary health concerns are related to its potential to cause allergic reactions.

-

Respiratory Sensitization: Inhalation of this compound dust may lead to allergy or asthma-like symptoms, causing breathing difficulties in sensitized individuals.[1][2][3][4][5]

-

Skin Sensitization: Direct contact with the skin can provoke an allergic skin reaction, such as a rash or irritation.[1][2][3][4][5]

It is crucial for all personnel handling this compound to be aware of these potential hazards and to take appropriate preventative measures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound disodium salt is presented in the table below. This information is critical for safe handling, storage, and emergency response.

| Property | Value |

| Physical State | Solid, powder[1][6] |

| Appearance | Off-white or whitish[1][6] |

| Odor | Odorless[1] |

| Melting Point/Range | > 200 °C / > 392 °F[6] |

| Boiling Point/Range | 738 °C / 1360 °F[6] |

| Flash Point | 400 °C / 752 °F[6] |

| Water Solubility | 50 g/L at 20 °C[1] |

| pH | 6.0 - 7.5 (50 g/L aqueous solution at 20 °C)[1] |

| Decomposition Temperature | No data available |

| Density | 0.7 g/cm³ at 20 °C[1] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is mandatory:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1][6] It is recommended to check the breakthrough time and glove thickness with the supplier.[6]

-

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[3][7]

-

Respiratory Protection: In cases of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[2][7]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1][2][6][7][8] The use of a chemical fume hood is recommended, particularly when weighing the powder or preparing stock solutions.[7]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the laboratory.[7]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not ingest or inhale the substance.[6]

-

Wash hands thoroughly before breaks and after handling the compound.[1][6]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2][5]

-

Do not eat, drink, or smoke in areas where this compound is handled.[6]

Storage Conditions

Proper storage is essential to maintain the stability and efficacy of this compound.

-

Keep the container tightly closed in a dry and well-ventilated place.[1][2][6]

-

Store in a freezer or as recommended by the manufacturer, typically at 2-8°C.[6][7]

-

Store away from strong oxidizing agents, as they are incompatible.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for safely preparing a concentrated stock solution of this compound.

-

Preparation: Work within a chemical fume hood. Assemble all necessary materials: this compound disodium salt powder, sterile distilled water or appropriate buffer, sterile conical tubes, and a calibrated balance.

-

Weighing: Tare a sterile conical tube on the balance. Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.

-

Solubilization: Add the appropriate volume of sterile solvent to the tube. This compound disodium salt is soluble in water.[1]

-

Mixing: Close the tube tightly and vortex or invert until the powder is completely dissolved.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter into a new sterile container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C.[9]

Accidental Release and First Aid Measures

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the vicinity.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[2][6]

-

Containment: Prevent the spill from spreading and entering drains or water courses.[8]

-

Cleanup: For solid spills, carefully sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[7] Avoid generating dust. For liquid spills, cover with a suitable absorbent material.

-

Decontamination: Decontaminate the spill site with a 10% caustic solution and ventilate the area until disposal is complete.[7]

Caption: Workflow for handling a this compound spill.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][5][10]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2][10] If skin irritation or a rash occurs, seek medical advice.[1][5] Remove contaminated clothing.[1]

-

Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]

-

Ingestion: If swallowed, rinse the mouth with water and drink plenty of water afterwards.[10] Seek medical treatment.[2]

Waste Disposal

The disposal of this compound and materials contaminated with it must be handled responsibly to prevent environmental contamination and the development of antibiotic resistance.[11][12]

-

Stock Solutions: Concentrated this compound stock solutions are considered hazardous chemical waste and should be collected in an approved, labeled container for chemical waste disposal through the institution's Environmental Health and Safety (EHS) program.[12]

-

Used Media: While some sources suggest that antibiotics that degrade quickly, like this compound, can be poured down the sink after autoclaving, it is best practice to treat all antibiotic-containing media as chemical waste.[11][12] Autoclaving can destroy pathogens but may not deactivate the antibiotic.[12]

-

Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous waste.[13]

-

Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste.[13]

Always consult and adhere to your institution's specific guidelines for hazardous waste disposal.[12][13]

Toxicological Information

Understanding the toxicological profile of this compound is essential for risk assessment.

| Route | Species | Value (LD50) |

| Oral | Mouse | >12 g/kg |

| Rat | >10 g/kg | |

| Intraperitoneal | Mouse | 7,600 mg/kg |

| Rat | 10 g/kg | |

| Subcutaneous | Mouse | 9 g/kg |

| Rat | >10 g/kg | |

| Data sourced from Cayman Chemical Safety Data Sheet.[4] |

The primary toxicological concerns are sensitization of the respiratory tract and skin.[2][3][4] There is no evidence to suggest that this compound is carcinogenic, mutagenic, or has reproductive toxicity.[2]

By adhering to the comprehensive safety and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in the laboratory while minimizing risks to themselves and the environment.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. westliberty.edu [westliberty.edu]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. agscientific.com [agscientific.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. goldbio.com [goldbio.com]

- 10. fishersci.com [fishersci.com]

- 11. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]

- 12. bitesizebio.com [bitesizebio.com]

- 13. policies.dartmouth.edu [policies.dartmouth.edu]

An In-depth Technical Guide to the Solubility and Stability of Carbenicillin in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Carbenicillin, a semi-synthetic carboxypenicillin antibiotic, is a crucial tool in both clinical settings and molecular biology research. Its efficacy is intrinsically linked to its behavior in aqueous solutions, making a thorough understanding of its solubility and stability paramount for its effective application. This technical guide provides a comprehensive overview of these properties, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to aid researchers and drug development professionals in optimizing its use.

Solubility of this compound

This compound is known for its high solubility in water, a key characteristic for an intravenously administered antibiotic and a reagent in various laboratory applications.[1] The disodium salt form is typically used to enhance its aqueous solubility.

Quantitative Solubility Data

The solubility of this compound has been determined in various aqueous media. The following table summarizes the available quantitative data for this compound disodium salt.

| Solvent System | pH | Temperature | Solubility (mg/mL) | Reference(s) |

| Water | - | - | 50 | [2] |

| Phosphate-Buffered Saline (PBS) | 7.2 | - | ~5 | [2] |

| Ethanol/Water (Ready-made solution) | - | - | 100 | [2] |

Note: The exact temperature for the 50 mg/mL solubility in water is not always specified in general datasheets but is typically assumed to be at or around room temperature.

This compound is also soluble in other organic solvents such as ethanol and Dimethyl Sulfoxide (DMSO).[2]

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous solution (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is commonly used.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Accurately dilute the saturated supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated supernatant, which represents the solubility of this compound under the tested conditions.

Stability of this compound in Aqueous Solutions

The stability of this compound is a critical factor, as its degradation leads to a loss of antibacterial activity. The primary mechanism of degradation in aqueous solution is the hydrolysis of the β-lactam ring. This process is significantly influenced by pH and temperature.[3][4] this compound is noted to be more stable than ampicillin, particularly at lower pH and in culture media, which can reduce the formation of satellite colonies in molecular biology applications.[5][6]

Factors Affecting Stability

-

pH: this compound is acid-labile, meaning it degrades in acidic conditions.[5] However, it is more stable at lower pH than ampicillin.[5] The rate of hydrolysis is generally lowest in the mid-pH range and increases in both acidic and alkaline conditions.

-

Temperature: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[7] Aqueous solutions are stable for only a few hours at room temperature but can be stored for several days at 4°C.[1] For long-term storage, frozen solutions are recommended.[3]

-

Enzymatic Degradation: Like other β-lactam antibiotics, this compound can be inactivated by β-lactamase enzymes produced by resistant bacteria. These enzymes catalyze the hydrolysis of the β-lactam ring.[5]

Quantitative Stability Data

| Storage Condition | Stability | Reference(s) |

| Aqueous solution at Room Temperature | Stable for several hours | [1] |

| Aqueous solution at 4°C | Stable for up to 5 days | [1] |

| Stock solution (e.g., 50 mg/mL in water) at -20°C | Stable for up to 6 months | [6] |

| In hyperalimentation solutions at 25°C and 37°C | Significant loss of activity by 24 hours | [7] |

Degradation Pathway

The primary non-enzymatic degradation of this compound in aqueous solution is the hydrolysis of the amide bond in the four-membered β-lactam ring. This results in the formation of the inactive penicilloic acid derivative.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the drug substance and drug product over time. For this compound, an HPLC method is typically employed.

Principle: The method must be able to separate the intact this compound from its degradation products, process impurities, and any other components in the sample matrix. This is often demonstrated through forced degradation studies.

Forced Degradation (Stress Testing):

-

Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products.

-

Conditions:

-

Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature for a defined period.

-

Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period.

-

Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heat the this compound solution (e.g., at 60-80°C).

-

Photostability: Expose the this compound solution to UV and visible light as per ICH guidelines.

-

-

Analysis: Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the parent this compound peak.

Example HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 230 nm).

-

Temperature: Column oven set to a constant temperature (e.g., 25-30°C) for reproducibility.

Conclusion

The high aqueous solubility of this compound disodium salt facilitates its use in a variety of scientific and clinical applications. However, its stability in aqueous solutions is limited and highly dependent on pH and temperature. Degradation primarily occurs via hydrolysis of the β-lactam ring, leading to inactivation. For optimal efficacy, it is crucial to prepare aqueous solutions of this compound fresh and store them at 4°C for short-term use or at -20°C for longer periods. The use of validated stability-indicating methods, such as HPLC, is essential for accurately quantifying this compound and monitoring its degradation, ensuring the integrity of experimental results and the potency of pharmaceutical preparations. This guide provides the foundational knowledge for researchers and developers to handle and utilize this compound effectively.

References

- 1. biomol.com [biomol.com]

- 2. This compound Disodium | C17H16N2Na2O6S | CID 20933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accesson.kr [accesson.kr]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. khimexpert.com [khimexpert.com]

- 7. publications.aap.org [publications.aap.org]

- 8. This compound prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carbenicillin in E. coli Plasmid Selection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of carbenicillin for the selection of transformed Escherichia coli harboring plasmids with ampicillin resistance genes (bla or ampR). This compound, a semi-synthetic penicillin antibiotic, serves as a crucial selective agent in molecular cloning and recombinant protein expression workflows.

Introduction

This compound is a broad-spectrum β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][2][3] It is an analog of ampicillin and is effective against many Gram-positive and Gram-negative bacteria.[1][2] In molecular biology, this compound is frequently used to select for E. coli that have been successfully transformed with a plasmid carrying the β-lactamase gene (bla), which confers resistance to both ampicillin and this compound.[4][5]

Compared to ampicillin, this compound offers superior stability in culture media, being more resistant to hydrolysis by β-lactamases and degradation at lower pH and higher temperatures.[1][2][4][5][6] This enhanced stability leads to a significant reduction in the formation of "satellite" colonies, which are non-resistant cells that can grow in the zone of antibiotic clearance created by resistant colonies.[2][5][6]

Quantitative Data Summary

The following tables summarize the recommended concentrations for this compound stock and working solutions, as well as its storage and stability.

Table 1: Recommended this compound Concentrations

| Parameter | Concentration | Notes |

| Stock Solution | 50 - 100 mg/mL | A 1000x stock is commonly prepared.[7][8][9] |

| Working Concentration (Solid Media) | 50 - 100 µg/mL | Can be substituted for ampicillin at the same concentration.[4][6][10] |

| Working Concentration (Liquid Media) | 20 - 100 µg/mL | The optimal concentration can depend on the plasmid copy number (low vs. high).[1] |

Table 2: this compound Stock Solution Stability

| Storage Temperature | Solvent | Duration |

| -20°C | Sterile Water or 50% Ethanol | Up to 1 year[11] |

| +4°C | Sterile Water | Several weeks[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

-

This compound disodium salt

-

Sterile distilled water (dH2O) or 50% ethanol

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

0.22 µm syringe filter

-

Sterile syringe

-

Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

-

Weigh out 0.5 g of this compound disodium salt and transfer it to a sterile conical tube.[11]

-

Add 10 mL of sterile dH2O or 50% ethanol to the tube.[4][11]

-

Vortex thoroughly until the this compound is completely dissolved.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile conical tube. Do not autoclave this compound solutions. [1]

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[10]

-

Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term storage (up to one year).[11] For short-term use, a stock solution can be stored at 4°C for several weeks.[1]

Protocol 2: Preparation of LB Agar Plates with this compound

Materials:

-

Luria-Bertani (LB) agar powder

-

Distilled water (dH2O)

-

Autoclavable bottle or flask

-

This compound stock solution (50 mg/mL)

-

Sterile petri dishes

-

Water bath set to 50-55°C

Procedure:

-

Prepare the LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 32 grams of LB agar powder in 1 liter of dH2O.[12]

-

Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.

-

After autoclaving, cool the molten agar in a 50-55°C water bath. This is crucial to prevent the heat-labile this compound from degrading.[13]

-

Once the agar has cooled, add the appropriate volume of this compound stock solution to achieve the desired final concentration (typically 50 µg/mL or 100 µg/mL). For a final concentration of 100 µg/mL in 1 liter of media, add 2 mL of a 50 mg/mL this compound stock solution.

-

Swirl the flask gently to ensure even distribution of the antibiotic. Avoid creating air bubbles.

-

Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

-

Allow the plates to solidify at room temperature.

-

For long-term storage, store the plates at 4°C, protected from light.

Protocol 3: Using this compound in Liquid Culture

Materials:

-

Sterile Luria-Bertani (LB) broth

-

This compound stock solution (50 mg/mL)

-

Sterile culture tubes or flasks

Procedure:

-

Prepare the required volume of sterile LB broth.

-

Just before inoculation, add the appropriate volume of this compound stock solution to the broth to reach the desired final working concentration (e.g., 50-100 µg/mL).

-

Inoculate the broth with a single, well-isolated colony of the transformed E. coli from a fresh selective plate.

-

Incubate the culture under appropriate conditions (e.g., 37°C with shaking).

Visualizations

Caption: Experimental workflow for using this compound in plasmid selection.

Caption: Mechanism of this compound action and resistance in E. coli.

References

- 1. khimexpert.com [khimexpert.com]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 4. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [promega.com]

- 5. blog.addgene.org [blog.addgene.org]

- 6. researchgate.net [researchgate.net]

- 7. static.igem.org [static.igem.org]

- 8. addgene.org [addgene.org]

- 9. protocols.io [protocols.io]

- 10. This compound Stock Solution [novoprolabs.com]

- 11. scribd.com [scribd.com]

- 12. agscientific.com [agscientific.com]

- 13. blog.addgene.org [blog.addgene.org]

Application Notes and Protocols for Carbenicillin in Bacterial Transformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenicillin, a semi-synthetic penicillin antibiotic, serves as a crucial selective agent in molecular biology for isolating successfully transformed bacterial cells.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4][5][6][7] Specifically, this compound targets and acylates the penicillin-sensitive transpeptidase C-terminal domain, which prevents the cross-linking of peptidoglycan strands, ultimately leading to cell lysis.[3][4][6] This process is particularly effective in actively dividing bacteria.[5]

While its mode of action is similar to ampicillin, this compound offers significant advantages, making it a preferred choice for many applications.[1][8][9] this compound exhibits greater stability in growth media, with increased resistance to heat and acidic conditions.[1][10][11] This stability is critical for long-term experiments and large-scale cultures, as it minimizes the degradation of the antibiotic and reduces the formation of satellite colonies.[1][8][9][10] Satellite colonies consist of non-resistant cells that can grow in the vicinity of resistant colonies due to the breakdown of the selective agent.[8][10] The β-lactamase gene (bla), which confers resistance to ampicillin, is also effective against this compound.[9][12]

Mechanism of Action Signaling Pathway

References

- 1. goldbio.com [goldbio.com]

- 2. goldbio.com [goldbio.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 6. This compound | PPTX [slideshare.net]

- 7. What is this compound Disodium used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. blog.addgene.org [blog.addgene.org]

- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 11. khimexpert.com [khimexpert.com]

- 12. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [worldwide.promega.com]

Application Notes and Protocols: Preparation of LB Agar Plates with Carbenicillin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Luria-Bertani (LB) agar plates containing Carbenicillin. These plates are essential for the selection of bacterial cells, typically E. coli, that have been successfully transformed with a plasmid conferring resistance to this compound. This compound is often preferred over Ampicillin due to its greater stability, which can reduce the occurrence of satellite colonies.[1][2][3][4]

Data Presentation

Table 1: Reagents for LB Agar Medium (per 1 Liter)

| Component | Amount (g) | Purpose |

| Tryptone | 10 | Source of peptides and amino acids |

| Yeast Extract | 5 | Source of vitamins and trace elements |

| Sodium Chloride (NaCl) | 10 | Osmotic balance |

| Agar | 15-17 | Solidifying agent |

| Distilled Water (dH₂O) | to 1 L | Solvent |

Note: Pre-mixed LB agar powders are widely available and can be used according to the manufacturer's instructions.[3][5]

Table 2: this compound Stock and Working Concentrations

| Parameter | Concentration | Notes |

| Stock Solution | 50 mg/mL or 100 mg/mL (1000x) | Dissolve in sterile distilled water or 50% ethanol.[1][4] Filter-sterilize; do not autoclave.[1][6][7] Store at -20°C for up to one year.[6] |

| Final (Working) Concentration in Plates | 20-100 µg/mL | The optimal concentration may depend on the plasmid copy number and bacterial strain.[1] 50 µg/mL and 100 µg/mL are common.[3][8] |

Experimental Protocols

This protocol is divided into three main stages: Preparation of this compound Stock Solution, Preparation of LB Agar Medium, and Pouring of LB Agar Plates with this compound.

Protocol 1: Preparation of this compound Stock Solution (1000x)

-

Weighing: Accurately weigh out 1 gram of this compound disodium salt powder.

-

Dissolving: In a sterile conical tube or bottle, dissolve the powder in 10 mL of sterile distilled water to achieve a final concentration of 100 mg/mL.[9] Vortex until the powder is completely dissolved.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[6][7] Crucially, do not autoclave the antibiotic solution as heat will degrade it. [1][10]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Label the tubes clearly with the antibiotic name, concentration, and date of preparation. Store the aliquots at -20°C for long-term use (up to one year).[6]

Protocol 2: Preparation of LB Agar Medium

-

Mixing Ingredients: For 1 liter of medium, weigh and combine 10 g of Tryptone, 5 g of Yeast Extract, 10 g of NaCl, and 15 g of Agar in a 2-liter autoclave-safe flask or bottle.[11] Add 1 liter of distilled water and swirl to mix. The flask should not be more than half full to prevent boiling over during autoclaving.[3]

-

Sterilization: Loosely cover the flask with aluminum foil or a loosened cap to allow for steam exchange.[12] Autoclave on a liquid cycle for 20 minutes at 121°C and 15 psi to sterilize the medium.[5][12]

-

Cooling: After the autoclave cycle is complete, carefully remove the flask using heat-resistant gloves. Place the flask in a 50-55°C water bath or on a benchtop to cool.[5][13] The agar needs to be cool enough to not degrade the antibiotic, but warm enough to remain molten for pouring. A good indicator is when the flask is cool enough to be held comfortably with bare hands for a few seconds.[13]

Protocol 3: Pouring this compound Agar Plates

-

Workstation Preparation: Prepare a sterile work area by wiping down the bench surface with 70% ethanol. Work near a Bunsen burner to maintain a sterile field.[13]

-

Adding Antibiotic: Once the LB agar has cooled to approximately 50-55°C, add the appropriate volume of the sterile this compound stock solution. For a final concentration of 100 µg/mL, add 1 mL of a 100 mg/mL stock solution to 1 liter of LB agar.

-

Mixing: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.[13] Avoid vigorous shaking to prevent the formation of bubbles.

-

Pouring: Lift the lid of a sterile petri dish at an angle and pour approximately 15-20 mL of the molten agar into the dish.[14]

-

Solidification: Place the lids back on the plates and allow them to cool undisturbed on a level surface for 30-60 minutes, or until the agar has completely solidified.[5]

-

Drying and Storage: Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.[5] For best results, allow the plates to dry overnight at room temperature or for a shorter period in a laminar flow hood. Label the plates with the date and the antibiotic used. Store the plates in a sealed bag or wrapped with parafilm at 4°C.

Visualizations

Caption: Workflow for preparing LB agar plates with this compound.

References